4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of an appropriate base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzoic acid
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzyl alcohol
Uniqueness
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHVWXZWLHADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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